2-Hydroxypropyl salicylate 2-Hydroxypropyl salicylate
Brand Name: Vulcanchem
CAS No.: 71672-82-7
VCID: VC3915505
InChI: InChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3
SMILES: CC(COC(=O)C1=CC=CC=C1O)O
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol

2-Hydroxypropyl salicylate

CAS No.: 71672-82-7

Cat. No.: VC3915505

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxypropyl salicylate - 71672-82-7

Specification

CAS No. 71672-82-7
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
IUPAC Name 2-hydroxypropyl 2-hydroxybenzoate
Standard InChI InChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3
Standard InChI Key CEGJMSLTYGORDN-UHFFFAOYSA-N
SMILES CC(COC(=O)C1=CC=CC=C1O)O
Canonical SMILES CC(COC(=O)C1=CC=CC=C1O)O

Introduction

Chemical Identity and Structural Properties

2-Hydroxypropyl salicylate, systematically named 2-hydroxypropyl 2-hydroxybenzoate, is a diester formed by the condensation of salicylic acid (2-hydroxybenzoic acid) with propylene glycol. Its molecular structure features a benzene ring with hydroxyl (-OH) and ester (-O-CO-O-) functional groups (Figure 1) .

Structural Data

  • Molecular Formula: C₁₀H₁₂O₄

  • SMILES: CC(COC(=O)C1=CC=CC=C1O)O

  • InChIKey: CEGJMSLTYGORDN-UHFFFAOYSA-N

  • Molecular Weight: 196.20 g/mol

The compound’s bifunctional hydroxyl groups enhance its solubility in polar solvents like ethanol and acetone, while the aromatic ring contributes to UV absorption properties .

Synthesis and Industrial Production

The synthesis of 2-hydroxypropyl salicylate typically follows esterification protocols analogous to those used for related salicylate esters (e.g., benzyl salicylate) .

Reaction Mechanism

  • Acid-Catalyzed Esterification:
    Salicylic acid reacts with propylene glycol in the presence of a catalyst (e.g., sulfuric acid) under reflux:

    C₇H₆O₃ + C₃H₈O₂ → C₁₀H₁₂O₄ + H₂O\text{C₇H₆O₃ + C₃H₈O₂ → C₁₀H₁₂O₄ + H₂O}


2. Purification:
Crude product is isolated via solvent extraction (e.g., toluene) and distilled under reduced pressure .

Industrial Optimization

  • Catalysts: Amides (e.g., dimethylformamide) improve yield by facilitating proton transfer .

  • Temperature: 80–150°C balances reaction rate and byproduct suppression .

  • Scale-Up: Continuous-flow reactors enhance efficiency for bulk production .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 25°C (semi-solid at room temperature) .

  • Boiling Point: 294.3°C at 760 mmHg .

  • Density: 1.3 g/cm³ .

  • Solubility:

    • Water: 13.1 g/L .

    • Ethanol: Miscible .

Spectroscopic Characteristics

  • UV-Vis Absorption: λₘₐₓ = 238 nm (attributed to π→π* transitions in the aromatic ring) .

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) .

Applications in Cosmetic and Pharmaceutical Formulations

Cosmetic Uses

  • Keratolytic Agent: Promotes exfoliation in acne treatments at 0.5–2% concentrations .

  • Preservative Stabilizer: Inhibits microbial growth in creams and lotions .

Drug Delivery Systems

  • Prodrug Design: Hydrolyzes in vivo to salicylic acid, providing sustained anti-inflammatory effects .

  • Transdermal Patches: Enhances permeation of active ingredients through the stratum corneum .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Dermal Absorption: 12–37% penetrates human skin, depending on vehicle (e.g., higher in ethanol) .

  • Hydrolysis: Rapidly metabolized by epidermal esterases to salicylic acid and propylene glycol .

Excretion

  • Urinary Elimination: >90% of systemic salicylate is excreted within 24 hours .

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: Primesep B (4.6 × 150 mm, 5 µm) .

  • Mobile Phase: Acetonitrile/water (25:75) with 0.5% H₂SO₄ .

  • Detection: UV at 238 nm .

Validation Parameters

  • Linearity: R² >0.999 over 1–100 µg/mL .

  • Recovery: 98–102% in cream matrices .

Environmental and Stability Considerations

Environmental Impact

  • Aquatic Toxicity: EC₅₀ (Daphnia magna) = 12 mg/L .

  • Biodegradation: 60% degradation in 28 days (OECD 301F) .

Formulation Stability

  • pH Sensitivity: Degrades rapidly at pH >8.0 .

  • Photostability: t₁/₂ = 120 hours under UV light .

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